Synthesis Methods
The synthesis of [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride typically involves several key steps:
Optimization of reaction conditions, including solvent choice, temperature control, and purification techniques like recrystallization or chromatography, is crucial to maximizing yield and purity .
Molecular Structure
The molecular structure of [1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride consists of:
The compound features a cyclopropyl group attached to a methanamine moiety, which in turn is substituted with a 4-chloro-2-fluorophenyl group. The structure can be represented using the canonical SMILES notation: C1CC1C(C2=C(C=CC(=C2)F)Cl)N.Cl
. This structural configuration suggests potential interactions with biological targets due to the presence of both halogen substituents and the cyclopropane ring .
Reactivity and Chemical Reactions
[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride can undergo various chemical reactions:
Common reagents for these reactions include organic solvents (e.g., dichloromethane, ethanol) and catalysts (e.g., palladium on carbon), with careful temperature control to optimize reaction rates .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 236.11 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Appearance | White crystalline solid |
The physical properties indicate that this compound is likely stable under standard laboratory conditions but may require specific storage conditions to maintain purity .
Scientific Applications
[1-(4-Chloro-2-fluorophenyl)cyclopropyl]methanamine hydrochloride has a variety of applications in scientific research:
Research continues to explore its potential therapeutic effects and applications across different fields of science .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9